2-((3-(Trifluoromethyl)phenoxy)methyl)-1,3-dioxolane
Description
2-((3-(Trifluoromethyl)phenoxy)methyl)-1,3-dioxolane is a dioxolane derivative characterized by a 1,3-dioxolane ring substituted with a phenoxy group bearing a trifluoromethyl (-CF₃) moiety at the meta position. This compound belongs to a class of molecules known for their versatility in agrochemical and pharmaceutical applications, owing to the trifluoromethyl group’s electron-withdrawing properties, which enhance metabolic stability and target binding .
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c12-11(13,14)8-2-1-3-9(6-8)17-7-10-15-4-5-16-10/h1-3,6,10H,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYUGCLGNSDGTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)COC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701211617 | |
| Record name | 1,3-Dioxolane, 2-[[3-(trifluoromethyl)phenoxy]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701211617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443353-77-2 | |
| Record name | 1,3-Dioxolane, 2-[[3-(trifluoromethyl)phenoxy]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443353-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxolane, 2-[[3-(trifluoromethyl)phenoxy]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701211617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
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Substrate Preparation : 3-(Trifluoromethyl)phenol is treated with a halomethyl dioxolane (e.g., chloromethyl-1,3-dioxolane) in the presence of a base such as potassium carbonate.
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Solvent System : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile facilitate nucleophilic displacement.
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Temperature : Reactions typically proceed at 80–100°C for 12–24 hours to achieve completion.
Example Protocol :
Key Considerations
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Side Reactions : Competing alkylation at the phenol’s oxygen or over-halogenation of the dioxolane ring.
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Optimization : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in biphasic systems.
Cyclization via Diol and Carbonyl Intermediates
Cyclization methods leverage the condensation of diols with carbonyl-containing intermediates to form the dioxolane ring. This approach is adapted from industrial-scale syntheses of halogenated dioxolanes.
Stepwise Synthesis
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Intermediate Formation :
Reaction Equation :
Conditions :
Industrial Adaptations
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Continuous Flow Reactors : Enhance heat transfer and reduce side reactions, achieving >80% yield at 100°C.
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Catalysts : Lanthanum-based catalysts improve cyclization efficiency, reducing reaction time to 2–3 hours.
Catalytic Fluorination and Halogen Exchange
While direct fluorination is less common for this compound, methods from trifluoromethyl ether synthesis provide insights into introducing fluorine atoms post-cyclization.
Fluorodesulfurization Approach
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Dithiocarbonate Formation : React 3-(trifluoromethyl)phenol with carbon disulfide to form a dithiocarbonate intermediate.
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Fluorination : Treat with hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin (DBH) to replace sulfur with fluorine.
Typical Conditions :
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HF-Pyridine : 70% w/w, 80°C, 8 hours.
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Yield : 50–60% for aliphatic analogs; lower for aromatic systems due to steric hindrance.
Industrial-Scale Production and Optimization
Large-scale synthesis prioritizes cost efficiency and safety, particularly when handling fluorinated intermediates.
Key Industrial Protocols
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Catalyst | K₂CO₃ | La/Ni-Coordinated Systems |
| Temperature | 80–100°C | 100–120°C |
| Yield | 70–75% | 85–90% |
| Purity Control | Column Chromatography | Distillation/Crystallization |
Waste Management :
-
Halogenated byproducts are neutralized with aqueous NaOH.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | High purity, predictable outcomes | Requires expensive halomethyl reagents | 70–75 | Moderate |
| Cyclization | Industrial feasibility | Acidic conditions risk decomposition | 60–75 | High |
| Fluorodesulfurization | Applicable to diverse substrates | Low yield for aromatic systems | 50–60 | Low |
Chemical Reactions Analysis
Types of Reactions
2-((3-(Trifluoromethyl)phenoxy)methyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to modify the dioxolane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or ethers .
Scientific Research Applications
Pharmaceutical Applications
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Drug Development:
- 2-((3-(trifluoromethyl)phenoxy)methyl)-1,3-dioxolane serves as a valuable building block in the synthesis of pharmaceutical agents. Its structural features can be modified to create derivatives with specific therapeutic properties.
- Compounds containing the dioxolane framework have been linked to various biological activities, including antimicrobial and anti-inflammatory effects. The incorporation of the trifluoromethyl group further enhances these activities, making it a promising candidate for drug development aimed at treating diseases such as cancer and inflammatory disorders .
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Biological Activity:
- Preliminary studies indicate that similar compounds may interact with enzymes or receptors involved in metabolic pathways, leading to desired therapeutic effects. For instance, compounds with trifluoromethyl groups have shown increased inhibition of serotonin uptake, which may be beneficial in treating mood disorders .
- The compound's potential applications extend to targeting specific diseases characterized by altered metabolic processes, such as osteoporosis and irritable bowel syndrome .
Agrochemical Applications
The unique chemical structure of this compound also suggests potential uses in agrochemicals:
- Pesticides and Herbicides:
- The lipophilic nature of trifluoromethyl-substituted compounds can enhance their efficacy as pesticides or herbicides. Research indicates that these compounds may exhibit increased stability and bioactivity in agricultural applications.
Case Studies
- Antimicrobial Properties:
- Serotonin Uptake Inhibition:
Mechanism of Action
The mechanism of action of 2-((3-(Trifluoromethyl)phenoxy)methyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The dioxolane ring may also play a role in stabilizing the compound and facilitating its interactions with target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The biological activity and physicochemical properties of dioxolane derivatives are highly dependent on substituents. Key analogs include:
*Estimated based on structural similarity to .
Key Observations:
- Trifluoromethyl vs.
- Triazole Addition : D22 incorporates a 1,2,4-triazole ring, which broadens its antifungal activity (EC₅₀ = 17.32 ± 1.23 mg/L against Rhizoctonia solani) but increases molecular weight, possibly affecting bioavailability .
Fungicidal and Herbicidal Efficacy:
- Target Compound: While specific data are unavailable, analogs like D22 and D26 () with -CF₃ or -F substituents exhibit IC₅₀ values of 8.7–24.0 μM against duckweed (Lemna paucicostata), comparable to the commercial fungicide difenoconazole (IC₅₀ = 8.0 ± 3.1 μM) .
- Mechanism : Molecular docking studies confirm that -CF₃-substituted dioxolanes inhibit fungal CYP51 P450, a key enzyme in ergosterol biosynthesis .
Pharmaceutical Potential:
- ’s analog serves as an intermediate for α1a-adrenoceptor antagonists (e.g., Silodosin), suggesting that the target compound’s -CF₃ group could similarly enhance drug-receptor interactions in therapeutic contexts .
Biological Activity
The compound 2-((3-(trifluoromethyl)phenoxy)methyl)-1,3-dioxolane is a member of the dioxolane family, characterized by a unique molecular structure that includes a trifluoromethyl-substituted phenoxy group. This structural feature is known to influence its biological activity significantly. This article explores the biological activity of this compound, focusing on its synthesis, potential applications, and interactions with biological systems.
The molecular formula of This compound is C₁₃H₉F₃O₃, with an approximate molecular weight of 248.20 g/mol . The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological effects.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of Dioxolane Ring : The dioxolane ring can be synthesized through the reaction of appropriate aldehydes or ketones with diols in the presence of acid catalysts.
- Introduction of Trifluoromethyl Group : This can be achieved using trifluoromethylating agents such as trifluoromethanesulfonic anhydride or Togni's reagent.
Antimicrobial Activity
Research indicates that various derivatives of 1,3-dioxolanes exhibit significant antimicrobial properties. For instance, studies have shown that certain dioxolane derivatives possess antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for these activities range from 625 to 1250 µg/mL for some derivatives .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 2-Dioxolane Derivative | S. aureus | 625 - 1250 |
| 2-Dioxolane Derivative | P. aeruginosa | Varies |
| 2-Dioxolane Derivative | E. faecalis | 625 |
Cytotoxicity
The cytotoxic effects of dioxolanes have been evaluated against various cancer cell lines. Some studies report that dioxolane derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells . For example, certain compounds showed potent inhibition against MCF-7 breast cancer cells.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the trifluoromethyl group plays a crucial role in enhancing interaction with target enzymes or receptors due to its electron-withdrawing nature, which can stabilize interactions through hydrogen bonding .
Case Studies
- Antibacterial Activity Study : A recent study synthesized several dioxolane derivatives and evaluated their antibacterial properties. Among them, one derivative showed excellent activity against Staphylococcus epidermidis with an MIC value lower than those reported for standard antibiotics .
- Cytotoxicity Evaluation : In another study focusing on cancer therapeutics, a series of dioxolanes were tested for their cytotoxicity against human tumor cell lines. One compound demonstrated significant activity against MCF-7 cells with IC50 values indicating potent efficacy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-((3-(Trifluoromethyl)phenoxy)methyl)-1,3-dioxolane, and how do reaction conditions impact yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. A patent () describes a cyclic intermediate formation using 2-[(2-methoxyphenoxy)methyl]-1,3-dioxolane, which can be adapted by substituting the methoxy group with a trifluoromethylphenoxy moiety. Optimal conditions involve anhydrous solvents (e.g., THF or DCM), temperatures of 0–25°C, and catalytic bases like NaH. Yields range from 60–85% depending on steric hindrance from the trifluoromethyl group. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical due to byproducts like unreacted phenols .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- NMR : NMR is essential for confirming the trifluoromethyl group ( to ppm). NMR should show resonances for the dioxolane ring ( ppm) and aromatic protons ( ppm).
- IR : Look for C-O-C stretching (~1,100 cm) and CF vibrations (~1,150–1,250 cm).
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at m/z 292.08). Cross-reference with databases like EPA DSSTox () for validation .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in ring-opening or functionalization reactions?
- Methodological Answer : The CF group increases electrophilicity at the dioxolane ring, making it susceptible to nucleophilic attack (e.g., by amines or thiols). Computational studies () using HOMO-LUMO gap analysis ( eV) predict reactivity with dienophiles like acrylonitrile. Experimental validation involves monitoring reaction kinetics under inert atmospheres and characterizing products via NMR to track CF stability. Contradictions in reactivity data (e.g., unexpected side reactions) may arise from solvent polarity or competing pathways .
Q. What strategies resolve contradictions in reported crystallographic data for derivatives of 1,3-dioxolanes with trifluoromethylphenoxy substituents?
- Methodological Answer : Discrepancies in crystal structures (e.g., bond angles or packing motifs) can arise from polymorphism or solvent inclusion. To address this:
- Perform single-crystal X-ray diffraction under controlled humidity/temperature.
- Compare with computational models (DFT-based geometry optimization, ).
- Revisit synthesis protocols to ensure anhydrous conditions, as moisture can alter crystallization ( ). Cross-check with crystallographic databases (e.g., Cambridge Structural Database) for similar derivatives .
Q. How can computational modeling predict the compound’s potential as a building block in supramolecular chemistry or drug design?
- Methodological Answer :
- Docking Studies : Use software like AutoDock to assess binding affinity to biological targets (e.g., enzymes with hydrophobic pockets). The CF group enhances lipophilicity (logP ~2.5), favoring membrane permeability.
- Molecular Dynamics (MD) : Simulate stability in aqueous vs. lipid environments. Parameters like radial distribution functions (RDFs) quantify interactions with water or biomolecules.
- QSPR Models : Correlate electronic descriptors (e.g., Hammett constants) with experimental bioactivity data from analogs () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
